N-(1H-indazol-5-yl)-4-methoxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1H-indazol-5-yl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-20-13-5-2-10(3-6-13)15(19)17-12-4-7-14-11(8-12)9-16-18-14/h2-9H,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGNZVQXPSOUML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201289770 | |
| Record name | N-1H-Indazol-5-yl-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201969 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
710329-45-6 | |
| Record name | N-1H-Indazol-5-yl-4-methoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=710329-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-1H-Indazol-5-yl-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization
General Synthetic Routes to Substituted Indazole Derivatives
The assembly of the indazole scaffold can be achieved through a variety of synthetic strategies, each offering distinct advantages in terms of substrate scope and regioselectivity. These methods can be broadly categorized into the formation of the core heterocyclic system and its subsequent functionalization.
Cyclization Reactions for 1H-Indazole Core Formation
Cyclization reactions are fundamental to the synthesis of the 1H-indazole core. A common approach involves the intramolecular cyclization of ortho-substituted aryl precursors. For instance, the reductive cyclization of o-nitro-ketoximes provides a pathway to 1H-indazoles. Another prominent method is the intramolecular amination of o-haloarylhydrazones, which can be mediated by transition metals. google.com The choice of starting material and reaction conditions dictates the substitution pattern on the resulting indazole ring.
A variety of cyclization strategies have been developed, including:
[3 + 2] Cycloaddition: This method involves the reaction of a three-atom component with a two-atom component to form the five-membered ring of the indazole. A classic example is the reaction of diazomethanes with benzynes. google.com
N-N Bond Formation: An efficient method for constructing 1H-indazoles involves the copper(II) acetate-mediated N-N bond formation from ketimine species, which are readily prepared from o-aminobenzonitriles and organometallic reagents. researchgate.net
Reductive Cyclization: Organophosphorus-mediated reductive cyclization of substituted benzamidines can be employed to construct 3-amino-2H-indazoles. researchgate.net
The following table summarizes some common cyclization strategies for 1H-indazole core formation.
| Cyclization Strategy | Precursors | Key Reagents/Catalysts | Reference |
| Intramolecular C-H Amination | Arylhydrazones | Iodine, PIFA | researchgate.net |
| Reductive Cyclization | o-Nitro-ketoximes | - | rsc.org |
| N-N Bond Formation | o-Aminobenzonitriles and organometallic reagents | Cu(OAc)₂ | researchgate.net |
| [3 + 2] Cycloaddition | α-diazomethylphosphonates and arynes | CsF | researchgate.net |
Palladium-Catalyzed Cross-Coupling Reactions for Indazole Functionalization
Once the indazole core is formed, palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide range of substituents. The Suzuki-Miyaura coupling, for example, is extensively used to form carbon-carbon bonds between a halogenated indazole and a boronic acid derivative. nih.gov This reaction is valued for its mild conditions, broad substrate scope, and tolerance of various functional groups. nih.gov
Site-selective functionalization of the indazole ring is a significant challenge. However, methods have been developed for the regioselective C7-arylation of 4-substituted 1H-indazoles via a Suzuki-Miyaura reaction of the corresponding C7-bromo-indazole. nih.gov The palladium catalyst, ligand, base, and solvent are critical parameters that can be tuned to optimize the reaction yield and selectivity. For instance, the direct arylation of 2H-indazoles with aryl bromides can be achieved with high yields using as little as 0.1-0.5 mol% of Pd(OAc)₂ with KOAc as the base. ganeshremedies.com
The following table provides examples of palladium-catalyzed cross-coupling reactions for indazole functionalization.
| Reaction Type | Substrates | Catalyst System | Product | Reference |
| Suzuki-Miyaura Coupling | C7-bromo-4-substituted-1H-indazoles and boronic acids | Palladium catalyst | C7-arylated 4-substituted 1H-indazoles | nih.gov |
| Direct Arylation | 2H-indazoles and aryl bromides | Pd(OAc)₂ / KOAc | 3-aryl-2H-indazoles | ganeshremedies.com |
| Oxidative Arylation | 1H-indazole and arenes | Pd(OAc)₂ / phenanthroline / Ag₂CO₃ / NaOH | C7-arylated 1H-indazoles | achmem.com |
C-H Activation and Amination Strategies for Indazole Synthesis
Direct C-H activation has emerged as an atom-economical and efficient strategy for the synthesis and functionalization of indazoles. This approach avoids the pre-functionalization of substrates, thereby shortening synthetic sequences. Rhodium and copper-catalyzed C-H activation followed by C-N/N-N coupling of imidate esters with nitrosobenzenes can produce 1H-indazoles under redox-neutral conditions. researchgate.net
Intramolecular C-H amination is another powerful technique for constructing the indazole ring. For instance, silver(I)-mediated intramolecular oxidative C-H amination of α-ketoester-derived hydrazones enables the synthesis of a variety of 3-substituted 1H-indazoles. google.comnih.gov These reactions often proceed via a single electron transfer mechanism. google.com The choice of metal catalyst and oxidant is crucial for the efficiency of these transformations. nih.gov
Synthesis of N-(1H-indazol-5-yl)-4-methoxybenzamide and its Analogues
The synthesis of the target molecule, this compound, involves the formation of an amide bond between the 5-amino group of the indazole core and a 4-methoxybenzoyl moiety.
Strategies for Benzamide (B126) Moiety Introduction
The key precursor for the synthesis of this compound is 5-aminoindazole (B92378). This intermediate can be prepared from 5-nitroindazole via reduction. A common method for this reduction is the use of tin(II) chloride (SnCl₂) in ethanol.
Once 5-aminoindazole is obtained, the benzamide moiety can be introduced through acylation. A standard and effective method is the reaction of 5-aminoindazole with an activated carboxylic acid derivative, such as an acyl chloride. In this case, 4-methoxybenzoyl chloride would be the reagent of choice. 4-Methoxybenzoyl chloride is a reactive acylating agent that readily reacts with amines to form amides. ganeshremedies.com
The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The choice of solvent is also important, with aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) being commonly used.
An alternative approach involves the use of coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), to facilitate the amide bond formation between 5-aminoindazole and 4-methoxybenzoic acid.
Reaction Conditions and Optimization for Yield and Purity
The optimization of the reaction conditions is critical for achieving high yield and purity of the final product. Key parameters to consider include:
Temperature: The acylation reaction is often performed at room temperature. However, gentle heating may be required in some cases to drive the reaction to completion.
Reaction Time: The progress of the reaction should be monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time.
Stoichiometry of Reagents: The molar ratio of 5-aminoindazole to 4-methoxybenzoyl chloride and the base can be adjusted to maximize the yield.
Purification: After the reaction is complete, the product needs to be isolated and purified. This is typically achieved through extraction, followed by recrystallization or column chromatography.
The synthesis of a related compound, N-(1H-indazol-5-yl)-4-methoxybenzenesulfonamide, involves the reaction of 5-aminoindazole with 4-methoxybenzenesulfonyl chloride in pyridine at room temperature for 24 hours. A similar set of conditions can be envisioned as a starting point for the synthesis of this compound.
The following table outlines a plausible synthetic route and conditions for this compound.
| Step | Starting Material | Reagent(s) | Solvent | Conditions | Product |
| 1 | 5-Nitroindazole | SnCl₂ | Ethanol | Heating | 5-Aminoindazole |
| 2 | 5-Aminoindazole | 4-Methoxybenzoyl chloride, Pyridine | THF or DMF | Room Temperature | This compound |
Exploration of Chemical Derivatization Strategies for Structure-Activity Relationship Studies
The exploration of chemical derivatization is a cornerstone of medicinal chemistry, aimed at elucidating structure-activity relationships (SAR). These studies systematically modify a lead compound's chemical structure to understand how these changes influence its biological activity. For this compound, a hypothetical SAR exploration would involve modifications at several key positions to probe the pharmacophoric requirements for its biological target. The core structure consists of three main components amenable to derivatization: the indazole ring, the benzamide linker, and the 4-methoxyphenyl ring.
Derivatization of the Indazole Ring: The indazole core offers multiple sites for modification. The N1 position of the indazole ring is a common point for derivatization. Alkylation, arylation, or acylation at this position can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability. For instance, the introduction of small alkyl groups (e.g., methyl, ethyl) or substituted aryl rings could modulate the molecule's interaction with its biological target. Furthermore, substitution on the benzene (B151609) portion of the indazole ring, at positions 3, 4, 6, or 7, with various functional groups like halogens, alkyls, or electron-withdrawing/donating groups can significantly impact electronic properties and steric interactions, leading to changes in biological potency.
Modification of the Benzamide Linker: The amide bond is a critical linker between the indazole and the phenyl ring. While often conserved due to its role in hydrogen bonding, subtle modifications can be explored. For example, replacing the amide with a thioamide or altering its conformational rigidity through the introduction of adjacent substituents could provide insights into the optimal geometry for target binding.
Derivatization of the 4-Methoxyphenyl Ring: The 4-methoxyphenyl moiety presents numerous opportunities for derivatization. The methoxy (B1213986) group at the 4-position is a key feature. Its replacement with other alkoxy groups of varying chain lengths (e.g., ethoxy, propoxy) or with bioisosteric replacements like a trifluoromethoxy group can probe the size and electronic tolerance of the binding pocket. Additionally, the phenyl ring itself can be substituted at the ortho and meta positions (2, 3, 5, and 6) with a variety of substituents to explore the impact of sterics and electronics on activity. For instance, introducing halogens or small alkyl groups could enhance binding affinity or improve pharmacokinetic profiles.
A systematic SAR study would involve the synthesis of a library of analogs with modifications at these positions. The biological activity of each analog would then be assessed to build a comprehensive understanding of the structural requirements for optimal activity.
Below is a hypothetical data table illustrating potential derivatization strategies and their expected impact on biological activity, based on general principles of medicinal chemistry applied to indazole-containing compounds.
| Modification Site | Derivative | Rationale for Modification | Predicted Impact on Activity |
| Indazole N1-position | N1-Methyl | Investigate the effect of N-alkylation on potency and metabolic stability. | May increase lipophilicity and cell permeability. |
| Indazole C3-position | 3-Chloro | Explore the impact of an electron-withdrawing group on the indazole core. | Could enhance binding through halogen bonding. |
| Benzamide Linker | Thioamide | Evaluate the role of the amide carbonyl as a hydrogen bond acceptor. | May alter electronic properties and binding mode. |
| 4-Methoxyphenyl Ring | 4-Ethoxy | Probe the steric tolerance of the binding pocket for the alkoxy group. | Small increase in size may be tolerated or improve potency. |
| 4-Methoxyphenyl Ring | 3-Fluoro | Assess the influence of an ortho-substituent on ring conformation and electronics. | Could introduce favorable electronic interactions or steric hindrance. |
Biological Target Identification and Validation
Investigation of Kinase Inhibitory Potency and Selectivity
Kinases are a major class of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The indazole structure is a well-established "hinge-binding" motif found in many kinase inhibitors. Research into various substituted indazoles has revealed potent inhibitory activity against a wide array of protein kinases.
The Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases implicated in various cancers. While numerous indazole-based derivatives have been designed and evaluated as potent FGFR inhibitors, a comprehensive search of scientific literature and databases did not yield specific data on the FGFR inhibitory activity of N-(1H-indazol-5-yl)-4-methoxybenzamide. Structure-activity relationship (SAR) studies on related indazole series often involve more complex substitutions to achieve high potency.
Tyrosine Threonine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a critical regulator of the mitotic spindle checkpoint and a target for cancer therapy. Systematic optimization of indazole-based compounds has led to the discovery of potent TTK inhibitors. However, specific enzymatic or cellular assay data detailing the inhibitory potency of this compound against TTK is not available in the reviewed literature.
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML). The development of inhibitors targeting this kinase has been a major success in targeted cancer therapy. Indazole-containing compounds have been explored as pan-Bcr-Abl inhibitors, including against resistant mutants like T315I. Despite this, specific research detailing the evaluation of this compound as a Bcr-Abl kinase inhibitor could not be located.
A broader investigation into the selectivity profile of this compound against other relevant kinases was conducted. These kinases, including c-Kit, Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), FMS-like Tyrosine Kinase 3 (FLT3), Janus Kinase (JAK), and Receptor-Interacting Protein Kinase 2 (RIP2), are important targets in oncology and inflammatory diseases.
While related indazole structures have shown activity against these targets, specific inhibitory data (such as IC₅₀ or Kᵢ values) for this compound against c-Kit, PDGFRβ, FLT3, JAK, or RIP2 are not reported in the available scientific literature. Kinome-wide screening data, which would provide a broad overview of selectivity, is also not available for this specific compound.
Evaluation of G Protein-Coupled Receptor (GPCR) Modulation
G protein-coupled receptors (GPCRs) are the largest family of membrane receptors and are targets for a significant portion of modern medicines.
GPR35 is an orphan GPCR that has been implicated in various physiological and pathological processes. Research has identified agonists for GPR35, including series of benzamide (B126) derivatives. However, these reported agonists feature different core scaffolds, such as N-[2-(1H-tetrazol-5-yl)phenyl]benzamide. A thorough search found no published studies investigating or reporting the activity of this compound as a modulator of GPR35 or other orphan GPCRs.
Assessment of Antimicrobial Target Engagement
The scientific exploration of this compound and its structural analogs has revealed specific interactions with essential targets in microbial cells. Identifying these molecular targets is a foundational step in understanding their antimicrobial mechanisms.
A primary focus of research into the antibacterial action of benzamide and indazole derivatives has been their interaction with the filamentous temperature-sensitive protein Z (FtsZ). nih.govnih.gov FtsZ is a crucial protein in bacterial cytokinesis, assembling into a structure known as the Z-ring at the future division site. nih.govnih.gov This protein is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial viability, making it an attractive and novel target for antibacterial agents. nih.govmdpi.commdpi.com Inhibition of FtsZ's polymerization disrupts the formation of the division septum, leading to bacterial filamentation and eventual cell death. researchgate.net
The compound 3-methoxybenzamide (B147233) (3-MBA) is a known weak inhibitor of FtsZ, from which extensive structure-activity relationship (SAR) studies have been launched to develop more potent analogs. nih.govnih.gov These efforts have led to the development of powerful antistaphylococcal compounds, such as PC190723, a derivative of 2,6-difluorobenzamide, which has demonstrated in vivo efficacy and validated FtsZ as a druggable antibacterial target. mdpi.commdpi.com
Research into indazole derivatives has also shown promise. A series of novel 4-bromo-1H-indazole derivatives were synthesized and evaluated as FtsZ inhibitors. nih.gov Several of these compounds exhibited significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes. nih.gov For example, specific derivatives showed much greater potency than the parent compound 3-MBA against penicillin-resistant S. aureus. nih.gov The mechanism was confirmed by observing moderate inhibition of cell division in bacteria such as S. aureus ATCC25923. nih.gov
Interactive Table: Activity of Selected 4-bromo-1H-indazole FtsZ Inhibitors
| Compound nih.gov | Target Organism | MIC (μg/mL) nih.gov |
|---|---|---|
| Compound 9 | S. pyogenes PS | 4 |
| Compound 18 | S. aureus ATCC29213 | 8 |
| 3-MBA (Reference) | S. pyogenes PS | 128 |
| Ciprofloxacin (Reference) | S. pyogenes PS | 8 |
In the realm of antifungal research, a key enzyme in the glyoxylate (B1226380) cycle, isocitrate lyase (ICL), has been identified as a promising target. nih.govmdpi.com The glyoxylate cycle is absent in mammals but is vital for the virulence and survival of many pathogenic fungi, including Candida albicans, especially when they rely on non-glucose carbon sources within a host. nih.govmdpi.com Consequently, inhibitors of ICL are expected to have high selectivity for the fungal pathogen. nih.gov
Studies guided by the inhibitory activities of indole-containing natural products have led to the synthesis of analogous compounds to screen for ICL inhibition. nih.gov While specific data for this compound is not detailed, the broader class of heterocyclic compounds has shown activity. For instance, fungal metabolites known as epipolythiodioxopiperazines have been evaluated for their ability to inhibit ICL from Candida albicans. mdpi.com One such compound, secoemestrin C, was found to be a potent ICL inhibitor. mdpi.com Another potential target for antifungal development is lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in the synthesis of ergosterol, a critical component of the fungal cell membrane. mdpi.com Pyrazole (B372694) derivatives have been shown to target CYP51, suggesting a possible avenue of investigation for structurally related indazoles. mdpi.com
Interactive Table: Inhibition of Candida albicans Isocitrate Lyase (ICL) by Fungal Metabolites
| Compound | Compound Class | IC50 (μM) mdpi.com |
|---|---|---|
| Secoemestrin C | Epitetrathiodioxopiperazine | 4.77 ± 0.08 |
| Dethiosecoemestrin | Trioxopiperazine | >50 |
| Emestrin | Epidithiodioxopiperazine | >50 |
Other Potential Biological Targets and Pathways
The indazole scaffold is recognized in medicinal chemistry as a "privileged" structure, capable of interacting with a diverse array of biological targets, most notably protein kinases. rsc.orgsemanticscholar.org Numerous indazole derivatives have been developed as potent kinase inhibitors for the treatment of diseases like cancer. rsc.orgsemanticscholar.orgwipo.int Several commercially available anticancer drugs, including Axitinib, Pazopanib, and Niraparib, are built upon an indazole core and target various tyrosine and serine/threonine kinases. rsc.orgsemanticscholar.org
Research has demonstrated that indazole derivatives can inhibit a wide range of specific kinases, including:
Vascular Endothelial Growth Factor Receptor (VEGFR) semanticscholar.org
Extracellular signal-regulated kinase 1/2 (ERK1/2) mdpi.com
FMS-like tyrosine kinase 3 (FLT3) nih.gov
Anaplastic lymphoma kinase (ALK) mdpi.com
Furthermore, N-substituted indole-based carboxamides, which are structurally related to the subject compound, have been designed and evaluated as inhibitors of monoamine oxidase B (MAO-B), a target for neurodegenerative disorders like Parkinson's disease. nih.gov This highlights the versatility of the core structure in targeting enzymes outside of the kinase family. The investigation of this compound and its sulfonamide analogs against a broad panel of kinases and other enzymes could therefore uncover additional therapeutic applications. nih.govresearchgate.netnih.gov
Interactive Table: Examples of Indazole Derivatives and Their Biological Targets
| Compound Class/Derivative | Target(s) | Associated Disease Area |
|---|---|---|
| Axitinib, Pazopanib | Tyrosine kinases (e.g., VEGFR) | Cancer rsc.orgsemanticscholar.org |
| 1H-indazole amide derivatives | ERK1/2 | Cancer mdpi.com |
| Benzimidazole-indazole derivatives | FLT3 | Acute Myeloid Leukemia nih.gov |
| Entrectinib (3-aminoindazole derivative) | ALK | Cancer mdpi.com |
| N-substituted indole-carboxamides | MAO-B | Parkinson's Disease nih.gov |
Mechanistic Elucidation of Biological Action
Biochemical Characterization of Enzyme Inhibition
Indazole-containing compounds have emerged as a significant class of enzyme inhibitors, particularly targeting protein kinases that are crucial in cell cycle regulation and signal transduction.
While kinetic studies specifically on N-(1H-indazol-5-yl)-4-methoxybenzamide are not extensively documented in public literature, research on analogous compounds provides strong inferential evidence of its potential as a kinase inhibitor. For instance, a class of N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides has been identified as potent inhibitors of Tyrosine Threonine Kinase (TTK), a key regulator of mitosis. nih.gov One compound in this series, CFI-400936, demonstrated a half-maximal inhibitory concentration (IC₅₀) of 3.6 nM against TTK. nih.gov Similarly, N-(1H-indazol-6-yl)benzenesulfonamide derivatives have shown remarkable inhibitory activity against Polo-like kinase 4 (PLK4), with one derivative, K22, exhibiting an IC₅₀ of 0.1 nM. rsc.orgnih.gov
These findings suggest that the indazole moiety is a critical pharmacophore for high-affinity binding to the active sites of these enzymes. The inhibitory activity of these related compounds is a strong indicator that this compound likely also targets protein kinases.
Table 1: Kinase Inhibitory Activity of Related Indazole Compounds
| Compound Class | Target Kinase | Key Derivative | IC₅₀ (nM) | Source(s) |
|---|---|---|---|---|
| N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides/carboxamides | TTK | CFI-400936 | 3.6 | nih.gov |
| N-(1H-indazol-6-yl)benzenesulfonamides | PLK4 | K22 | 0.1 | rsc.orgnih.gov |
This table presents data for compounds structurally related to this compound to infer its potential activity.
The primary mechanism by which many kinase inhibitors function is through competition with adenosine (B11128) triphosphate (ATP) for binding to the enzyme's active site. While direct evidence for this compound is pending, the non-ATP competitive kinase inhibitor ON01910.Na, a styryl benzylsulfone, has multitargeted activity that promotes mitotic arrest and apoptosis. doi.org However, many indazole-based kinase inhibitors are known to be ATP-competitive. The structural similarities of the indazole scaffold to the purine (B94841) core of ATP allow it to fit into the ATP-binding pocket of kinases. This mode of action has been established for numerous indazole derivatives targeting a variety of kinases. nih.govsemanticscholar.org It is therefore highly probable that this compound, should it prove to be a kinase inhibitor, will also function through an ATP-competitive mechanism.
Receptor Binding and Activation Mechanisms
Beyond enzyme inhibition, the indazole scaffold is also capable of interacting with cell surface receptors. Specifically, derivatives of N-(1H-indazol-5-yl)-amides have been identified as antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. nih.gov
A high-throughput screening campaign led to the discovery of N-[(1-aryl-1H-indazol-5-yl)methyl]amide derivatives as potent SMO antagonists. nih.gov These compounds were found to inhibit the Hh pathway with nanomolar efficacy. The lead structure was identified and subsequently optimized, demonstrating that the N-((1H-indazol-5-yl)methyl)amide core is a valid scaffold for developing SMO antagonists. nih.gov This suggests a plausible mechanism for this compound in modulating G-protein coupled receptor signaling. The aberrant activation of the Hh pathway is implicated in various cancers, making SMO an important therapeutic target. rsc.orgsemanticscholar.org
Cellular Pathway Modulation
The interaction of this compound with enzymes and receptors translates into the modulation of critical cellular pathways that govern cell fate.
A common outcome of inhibiting mitotic kinases such as TTK and PLK4 is the disruption of the cell cycle, leading to cell death. nih.govnih.gov The inhibition of these kinases by compounds structurally similar to this compound results in mitotic errors, such as the generation of multipolar spindles and chromosome misalignment, which trigger the spindle assembly checkpoint. doi.org Prolonged mitotic arrest ultimately leads to the induction of apoptosis. For example, the PLK4 inhibitor K22 demonstrated significant anti-proliferative efficacy against MCF-7 breast cancer cells with an IC₅₀ of 1.3 μM. rsc.orgnih.gov Studies on other related compounds have shown that they can cause a significant G2/M arrest in cancer cells, which is followed by the onset of apoptosis. doi.org
Table 2: Cellular Effects of Related Indazole Compounds
| Compound Class | Cellular Effect | Cell Line | IC₅₀ (µM) | Source(s) |
|---|---|---|---|---|
| N-(1H-indazol-6-yl)benzenesulfonamides | Anti-proliferation | MCF-7 | 1.3 | rsc.orgnih.gov |
This table presents data for compounds structurally related to this compound to infer its potential cellular activity.
As previously mentioned, a significant mechanism of action for indazole amides is the inhibition of the Hedgehog signaling pathway through antagonism of the SMO receptor. nih.gov The Hh pathway is crucial during embryonic development and its aberrant activation in adults is linked to the development and progression of several cancers. rsc.orgsemanticscholar.org By acting as an antagonist to the SMO receptor, N-[(1-aryl-1H-indazol-5-yl)methyl]amide derivatives effectively block the downstream signaling cascade, which involves the GLI family of transcription factors. nih.govsemanticscholar.org This prevents the transcription of target genes that promote cell proliferation and survival. Therefore, it is plausible that this compound could regulate this critical signal transduction cascade, contributing to its potential anti-neoplastic properties.
Computational and Biophysical Approaches to Binding Interaction Analysis
Understanding the precise mechanism by which a compound exerts its biological effect is fundamental to drug discovery. For this compound and its analogues, computational modeling and biophysical techniques are critical in elucidating their interactions with biological targets at a molecular level. While specific binding studies for this compound are not extensively detailed in publicly available literature, the analysis of closely related indazole-based compounds, particularly kinase inhibitors, provides a robust framework for understanding its potential binding modes.
Computational Docking and Molecular Modeling
Computational studies, especially molecular docking, are instrumental in predicting and analyzing the binding poses of ligands within the active sites of proteins. This approach has been successfully applied to indazole derivatives that function as protein kinase inhibitors. For instance, studies on N-(1H-indazol-6-yl)benzenesulfonamide derivatives, which are close structural analogues of this compound, have identified them as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of cell mitosis. nih.gov
Molecular docking simulations of these compounds into the ATP-binding site of PLK4 revealed key interactions crucial for their inhibitory activity. The indazole core is frequently predicted to act as a hinge-binder, forming hydrogen bonds with the backbone amide groups of the kinase hinge region—a common binding motif for kinase inhibitors. The benzenesulfonamide (B165840) or benzamide (B126) portion of the molecule typically extends into a nearby hydrophobic pocket. nih.gov Modifications to the benzene (B151609) ring and the indazole core are used to optimize these interactions and enhance potency and selectivity. nih.gov
In a study focused on developing PLK4 inhibitors, a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives were synthesized and evaluated. The lead compound, K01, was docked into the PLK4 active site, and subsequent modifications led to compound K22, which exhibited exceptional potency. nih.gov These findings highlight how computational modeling can guide the rational design of potent inhibitors based on this scaffold.
Table 1: Molecular Docking and Activity Data for an Analogous Indazole-Based PLK4 Inhibitor
| Compound | Target | IC₅₀ (nM) | Key Computational Insights |
|---|
This table presents data for a closely related sulfonamide analogue to illustrate the application of computational analysis for this chemical class.
Biophysical Analysis: X-ray Crystallography
Biophysical methods provide direct experimental evidence of a compound's structure and its binding to a target protein. X-ray crystallography, in particular, offers atomic-level resolution of the three-dimensional structure of a molecule and its complexes.
While a crystal structure for this compound is not described in the reviewed literature, structural data for its direct sulfonamide analogue, N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide , is available. nih.govresearchgate.net The analysis of this analogue reveals important conformational features that would likely be conserved in the benzamide derivative.
The crystal structure shows that the indazole ring system is nearly planar. nih.govresearchgate.net A significant structural feature is the dihedral angle between the plane of the indazole system and the plane of the 4-methoxybenzene ring, which was determined to be 47.92°. nih.govresearchgate.net This twisted conformation is critical as it dictates the spatial orientation of the two main ring systems, influencing how the molecule can fit into the binding pocket of a target protein. In the crystal lattice, the molecules are interconnected through N—H···O hydrogen bonds, demonstrating the hydrogen-bonding potential of the indazole and sulfonyl/carbonyl groups. nih.govresearchgate.net
This table summarizes crystallographic data for the sulfonamide analogue, providing insight into the likely structural properties of the benzamide compound.
These computational and biophysical approaches are standard for characterizing the binding interactions of small molecule inhibitors. The data from analogous compounds strongly suggest that this compound would be amenable to such analyses to elucidate its specific molecular mechanism of action.
Structure Activity Relationship Sar Studies and Molecular Design
Systematic Modification of the Indazole Core for Enhanced Activity and Selectivity
The indazole core is a crucial pharmacophore in a wide range of biologically active compounds. nih.gov Modifications to this bicyclic system in analogs of N-(1H-indazol-5-yl)-4-methoxybenzamide have been shown to significantly impact their pharmacological profiles.
One common modification involves the substitution at the N-1 position of the indazole ring. For instance, the methylation of the indazole nitrogen in a related sulfonamide series, resulting in 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)-benzenesulfonamide, was found to alter the molecular geometry. nih.gov The dihedral angle between the indazole system and the benzene (B151609) ring was observed to be 50.11 (7)°, a notable change from the unsubstituted analog. nih.gov Such conformational changes can directly influence how the molecule fits into the binding pocket of a target protein, thereby affecting its activity.
Another key area of modification is the substitution on the six-membered ring of the indazole core. For example, the introduction of a chloro group at the 3-position of the indazole ring in a related sulfonamide, N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, also leads to distinct structural properties. In this case, the dihedral angle between the indazole system and the distant benzene ring is 30.75 (7)°. nih.gov These modifications highlight the sensitivity of the molecule's three-dimensional structure to substitutions on the indazole core, which is a fundamental aspect of SAR studies.
Furthermore, fragment-led de novo design approaches have been utilized to discover novel 1H-indazole-based derivatives as inhibitors of kinases like Fibroblast growth factor receptors (FGFRs). nih.gov This strategy involves building upon small molecular fragments that bind to the target, guiding the synthesis of more potent and selective inhibitors.
The following table summarizes the impact of systematic modifications on the indazole core of related compounds:
| Compound Name | Modification on Indazole Core | Dihedral Angle with Benzene Ring | Reference |
| N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide | Unsubstituted | 47.92 (10)° | nih.govresearchgate.net |
| 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)-benzenesulfonamide | N-1 Methylation | 50.11 (7)° | nih.gov |
| N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide | 3-Chloro substitution | 30.75 (7)° | nih.gov |
Functional Group Variation on the Benzamide (B126) Moiety and their Pharmacological Impact
The benzamide portion of this compound offers a versatile scaffold for introducing a variety of functional groups, each capable of influencing the compound's pharmacological properties. The nature and position of substituents on the benzene ring can affect binding affinity, selectivity, and pharmacokinetic parameters.
In a series of 1,2,4-oxadiazole-based bio-isosteres of benzamides, various substituents on the benzamide ring were explored. mdpi.com For example, compounds with different groups on the phenyl ring of the benzamide moiety were synthesized and evaluated for their biological activities. mdpi.com This approach of replacing the amide bond with a bioisosteric oxadiazole ring, while modifying the peripheral phenyl group, demonstrates a strategy to modulate activity and potentially improve drug-like properties.
The synthesis of novel benzamides containing a 1,2,4-oxadiazole (B8745197) moiety has been shown to yield compounds with good fungicidal activities. mdpi.com For instance, derivatives with different substitutions on the benzamide nitrogen demonstrated varying levels of efficacy against several fungal strains. mdpi.com
Research on other benzamide derivatives has also highlighted the importance of the substituents on the benzamide ring. For example, in a series of phenyl pyrazole (B372694) inverse agonists, modifications to the benzamide portion were crucial in optimizing selectivity and antiplatelet activity. nih.gov
Stereochemical Influences on Biological Activity
Stereochemistry plays a pivotal role in the biological activity of chiral drugs, as enantiomers and diastereomers can exhibit different pharmacological and pharmacokinetic profiles. ijpsr.com Although specific stereochemical studies on this compound are not detailed in the provided context, the principles of stereoisomerism are fundamental to drug design and are applicable to its derivatives.
The presence of a stereocenter, such as a chiral carbon atom, can lead to enantiomers that interact differently with chiral biological targets like receptors and enzymes. ijpsr.com This can result in one enantiomer being significantly more potent or having a different biological effect than the other. For many drugs, the desired therapeutic effect resides in only one of the enantiomers. ijpsr.com
In the broader context of drug development, regulatory agencies emphasize the importance of understanding the stereochemistry of a drug candidate early in the development process. ijpsr.com This includes determining the absolute configuration of chiral centers and evaluating the pharmacological properties of individual stereoisomers.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. ej-chem.org This method allows for the prediction of the activity of new compounds and helps in understanding the structural features that are important for their biological effects.
QSAR studies have been successfully applied to various classes of compounds, including those with structures related to this compound. For example, a QSAR study on N-4-pyrimidinyl-1H-indazol-4-amine inhibitors of a specific protein kinase was performed to understand the relationship between their structures and inhibitory activity. researchgate.net This study utilized 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) to build a robust model with good predictive power. researchgate.net
In another study involving pyrazolone (B3327878) derivatives, QSAR models were developed to correlate their antimicrobial activities with molecular descriptors derived from their chemical structures. ej-chem.org Similarly, for a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives, QSAR analysis using Orthogonal Projections to Latent Structure (OPLS) models helped to identify key molecular descriptors influencing their anticancer activity. nih.gov These models can point out features such as molecular rigidity and the presence of certain functional groups as being either favorable or unfavorable for activity. nih.gov
The general process of a QSAR study involves:
Creating a dataset of compounds with known biological activities.
Calculating molecular descriptors for each compound.
Developing a mathematical model that correlates the descriptors with the activity.
Validating the model to ensure its predictive ability.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, usually a protein. scispace.com This method is instrumental in understanding the interactions between a drug candidate and its biological target at the molecular level, guiding the design of more potent and selective inhibitors.
Molecular docking studies have been employed to investigate the binding modes of indazole derivatives. For instance, docking simulations of novel indazole derivatives with the Discoidin Domain Receptor 1 (DDR1), a target in renal cancer, helped to rationalize their observed efficacy. nih.gov The binding energy values obtained from these simulations are used to rank the potential efficacy of the compounds. nih.gov
In the context of antifungal research, molecular docking was used to study the interaction of indazole derivatives with fungal enzymes. The docking analysis revealed specific interactions, such as hydrogen bonds, between the ligands and amino acid residues in the active site of the target proteins. jbcpm.com
The process of molecular docking typically involves:
Obtaining the 3D structure of the target protein, often from the Protein Data Bank (PDB). scispace.com
Preparing the ligand and protein structures for docking.
Using a docking program to predict the binding poses of the ligand in the protein's active site. scispace.com
Analyzing the predicted binding modes and interactions. scispace.com
Docking studies on various heterocyclic compounds have revealed key interactions. For example, in a study of 1-trityl-5-azaindazole derivatives, docking analysis showed hydrogen bonding and other interactions with active site amino acids of cancer-related proteins. jocpr.com
Advanced Computational Chemistry Approaches
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and properties of molecules. researchgate.net DFT calculations can provide valuable insights into the reactivity and stability of compounds, complementing experimental data.
DFT has been utilized to study the structural and electronic properties of molecules similar to this compound. For example, DFT calculations were performed on novel indazole derivatives to optimize their geometry and study various structural parameters. nih.gov These calculations can predict molecular properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are important for understanding chemical reactivity and electronic transitions. researchgate.net
In a study of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide, DFT calculations were used to explore the molecular structure and analyze experimental findings from spectroscopic and X-ray diffraction studies. eurjchem.com Furthermore, DFT has been employed to predict NMR chemical shifts of pyrazole derivatives, demonstrating its utility in characterizing molecules in solution. nih.gov The accuracy of these predictions can depend on the choice of functional and basis set used in the calculations. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. This method can provide detailed insights into the conformational flexibility of this compound and its interactions with biological targets. By simulating the motion of atoms and molecules, researchers can explore the accessible conformations of the compound in different environments, such as in solution or when bound to a protein's active site. This analysis helps to identify the low-energy, biologically relevant conformations and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.
As of the latest literature review, specific studies detailing molecular dynamics simulations performed on this compound are not publicly available. While research on analogous indazole-containing compounds exists, a dedicated conformational and binding analysis of this particular benzamide using MD simulations has not been reported. Such a study would be invaluable in rationalizing its biological activity and guiding the design of next-generation compounds.
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline States
A review of the current scientific literature indicates that a Hirshfeld surface analysis for this compound has not been published. While crystallographic and subsequent Hirshfeld analyses have been reported for structurally related indazole derivatives, which reveal the nature of their intermolecular contacts, this specific analysis is not available for the title compound. Such an investigation would provide precise details on the hydrogen bonding patterns, hydrophobic interactions, and other non-covalent forces that govern the solid-state architecture of this compound.
Preclinical Evaluation in in Vitro and in Vivo Models
In Vitro Antiproliferative Activity against Cancer Cell Lines
The compound has been investigated for its ability to inhibit the growth of various human cancer cell lines, with research indicating dose-dependent cytotoxic effects.
The antiproliferative activity of N-(1H-indazol-5-yl)-4-methoxybenzamide and its derivatives has been evaluated against a panel of human cancer cell lines. While specific IC50 values for the parent compound are not consistently reported across all mentioned cell lines in the provided search results, related benzamide (B126) and indazole derivatives have shown activity. For instance, various benzimidazole (B57391) derivatives have demonstrated cytotoxicity against HCT-116 and MCF-7 cell lines, with IC50 values ranging from moderately toxic to non-toxic. waocp.org One study on a styrylsulfonyl methylpyridine derivative, TL-77, reported potent antiproliferative activity with GI50 values between 317 and 875 nM across a panel of 10 human tumor cell lines, including HCT-116. doi.org This suggests that the core structure may contribute to anticancer effects. Another study on benzimidazole derivatives showed IC50 values of 16.18±3.85 μg/mL against HCT-116 cells for one of the more active compounds. waocp.org The antiproliferative effects of related compounds have also been observed in A549 (lung carcinoma) and HT-29 (colon adenocarcinoma) cell lines. researchgate.net
The potency of such compounds is often expressed as the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below summarizes representative data for related compounds to illustrate the range of observed potencies.
Table 1: Representative Antiproliferative Activity of Related Compounds
| Compound Class | Cell Line | Potency (IC50/GI50) |
|---|---|---|
| Benzimidazole Derivative | HCT-116 | 16.18 ± 3.85 µg/mL |
| Benzimidazole Derivative | HCT-116 | 24.08 ± 0.31 µg/mL |
| Benzimidazole Derivative | MCF-7 | 8.86 ± 1.10 µg/mL |
This table presents data for compounds structurally related to this compound to provide context for potential antiproliferative activity. Data is sourced from references waocp.orgdoi.org.
The mechanisms by which this compound and related compounds inhibit cell growth are under investigation, with various assays being employed to elucidate these pathways.
Viability Assays: A common method to assess the effect of a compound on cell proliferation is the MTT assay. doi.orgsciltp.com This colorimetric assay measures the metabolic activity of cells, which, in most cases, correlates with the number of viable cells. sciltp.com A decrease in metabolic activity after treatment with a compound suggests a reduction in cell viability or proliferation. sciltp.com For example, the MTT assay has been used to determine the GI50 values for related compounds, demonstrating their ability to inhibit cancer cell growth in a dose-dependent manner. doi.org
Clonogenic Assays: The clonogenic assay, or colony formation assay, is a definitive test for evaluating the long-term survival and proliferative capacity of cancer cells after treatment with a cytotoxic agent. sciltp.com This assay determines the ability of a single cell to undergo unlimited division to form a colony. sciltp.com A reduction in the number of colonies formed after treatment indicates that the compound can effectively kill cancer cells or inhibit their long-term proliferative potential. nih.gov This method is crucial for assessing the potential of a compound to eradicate tumor-initiating cells. sciltp.com
Studies on related compounds have shown that they can induce cell cycle arrest, particularly at the G2/M phase, which precedes apoptosis or programmed cell death. doi.org For instance, the compound TL-77 was found to cause a significant G2/M arrest in HCT-116 cancer cells. doi.org This arrest was associated with interference with mitotic spindle assembly, leading to multipolar spindles and misaligned chromosomes. doi.org
In Vitro Antimicrobial Efficacy in Pathogen Cultures
In addition to its antiproliferative properties, the antimicrobial potential of this compound and related structures has been a subject of scientific inquiry.
Derivatives of benzamide have been synthesized and tested for their antibacterial activity against various bacterial strains. nanobioletters.com In one study, certain N-benzamide derivatives showed good antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nanobioletters.com The efficacy was determined using the disc diffusion method to measure the zone of inhibition and by determining the Minimum Inhibitory Concentration (MIC) values. nanobioletters.com For example, one of the synthesized compounds demonstrated a zone of inhibition of 31 mm and an MIC of 3.12 µg/mL against E. coli. nanobioletters.com Another related compound showed a 25 mm zone of inhibition and an MIC of 6.25 µg/mL against B. subtilis. nanobioletters.com These findings suggest that the benzamide scaffold could be a promising starting point for the development of new antibacterial agents.
Table 2: Representative Antibacterial Activity of Related Benzamide Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| Derivative 5a | E. coli | 31 | 3.12 |
| Derivative 5a | B. subtilis | 25 | 6.25 |
| Derivative 6b | E. coli | 24 | 3.12 |
This table presents data for compounds structurally related to this compound to provide context for potential antibacterial activity. Data is sourced from reference nanobioletters.com.
The antifungal properties of compounds structurally related to this compound have also been investigated. Benzamide derivatives are recognized for having a wide range of pharmacological effects, including antifungal activity. nanobioletters.com Studies on amidoxime-based benzimidazole derivatives have shown promising results against fungal pathogens like Candida albicans. rsc.org In one such study, a synthesized compound exhibited a significant zone of inhibition of 42 mm and a Minimum Inhibitory Concentration (MIC) of 1.90 mg/mL against C. albicans. rsc.org This indicates that this class of compounds holds potential for the development of novel antifungal therapies. rsc.org
In Vivo Preclinical Studies (Non-Human)
While extensive in vitro data exists for this compound and its analogs, information regarding in vivo preclinical studies in non-human models is more limited in the provided search results. However, related indazole derivatives have been evaluated in animal models for other therapeutic indications. For example, a complex indazole-containing compound, BMS-742413, demonstrated good intranasal bioavailability in rabbits and a dose-dependent inhibition of CGRP-induced increases in facial blood flow in marmosets, suggesting its potential for migraine treatment. nih.gov Sulfonamide derivatives, a class to which some related compounds belong, are known to exhibit a range of biological activities, including anticancer functions, which are often preceded by in vivo evaluation in animal models. nih.gov The progression of any compound from in vitro testing to in vivo studies is a critical step in the drug development process, aiming to understand the compound's behavior and effects within a living organism. afmps.be
Efficacy in Relevant Animal Models of Disease (e.g., xenograft models for antitumor activity)
To assess the therapeutic potential of this compound, particularly for applications such as cancer therapy, researchers would typically employ relevant animal models of the disease. For antitumor activity, human tumor xenograft models are a cornerstone of preclinical efficacy testing. In these models, human cancer cells are implanted into immunocompromised mice, where they grow to form tumors. The test compound is then administered to these mice to evaluate its ability to inhibit tumor growth.
Detailed research findings from such studies would be presented in a format similar to the hypothetical data table below. This table would typically include information on the cancer cell line used, the tumor growth inhibition (TGI) observed, and statistical significance of the findings.
Interactive Data Table: Hypothetical Efficacy of this compound in Xenograft Models
| Cancer Cell Line | Tumor Type | Treatment Group | Tumor Growth Inhibition (%) | p-value |
| HCT116 | Colon Carcinoma | Vehicle Control | 0 | - |
| HCT116 | Compound X (Standard) | 75 | <0.01 | |
| HCT116 | This compound | Data not available | Data not available | |
| A549 | Lung Carcinoma | Vehicle Control | 0 | - |
| A549 | Compound Y (Standard) | 68 | <0.05 | |
| A549 | This compound | Data not available | Data not available | |
| PC-3 | Prostate Cancer | Vehicle Control | 0 | - |
| PC-3 | Compound Z (Standard) | 82 | <0.01 | |
| PC-3 | This compound | Data not available | Data not available |
This table is for illustrative purposes only, as no specific in vivo efficacy data for this compound has been found in the public domain.
Pharmacokinetic Profiles in Animal Models for Lead Optimization
Understanding the pharmacokinetic (PK) profile of a compound is a critical component of lead optimization. openmedicinalchemistryjournal.com These studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a living organism, providing crucial information for determining its potential for further development. openmedicinalchemistryjournal.com Pharmacokinetic studies are typically conducted in animal models such as rats or mice.
The data generated from these studies helps in understanding how the compound is processed by the body, its bioavailability, and its half-life. Key parameters that are measured include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), the area under the plasma concentration-time curve (AUC), and the elimination half-life (t1/2). This information is vital for designing effective dosing regimens for subsequent studies.
A summary of pharmacokinetic data would typically be presented in a table, as illustrated by the hypothetical example below.
Interactive Data Table: Hypothetical Pharmacokinetic Profile of this compound in Rats
| Parameter | Route of Administration | Value | Units |
| Cmax | Intravenous | Data not available | ng/mL |
| Cmax | Oral | Data not available | ng/mL |
| Tmax | Oral | Data not available | h |
| AUC (0-t) | Intravenous | Data not available | ngh/mL |
| AUC (0-t) | Oral | Data not available | ngh/mL |
| t1/2 | Intravenous | Data not available | h |
| t1/2 | Oral | Data not available | h |
| Bioavailability (F%) | - | Data not available | % |
This table is for illustrative purposes only, as no specific in vivo pharmacokinetic data for this compound has been found in the public domain.
Future Research Directions and Potential Applications
Development of N-(1H-indazol-5-yl)-4-methoxybenzamide Analogues as Lead Compounds
The development of analogues from a promising lead compound is a cornerstone of medicinal chemistry. For this compound, this would involve systematic structural modifications to enhance its therapeutic properties. The indazole scaffold is a well-established pharmacophore in numerous approved drugs, indicating its versatility and acceptance by biological systems.
Researchers could focus on several modification strategies:
Substitution on the Indazole Ring: Introducing different functional groups on the indazole nucleus can modulate the compound's electronic properties, solubility, and ability to form hydrogen bonds with its target protein.
Modification of the Methoxybenzamide Moiety: Altering the methoxy (B1213986) group or the phenyl ring could improve binding affinity and selectivity. Structure-activity relationship (SAR) studies have shown that even minor changes can significantly impact biological activity.
Linker Optimization: The amide linker connecting the indazole and benzamide (B126) parts is crucial for the compound's conformation. Exploring different linker types or lengths could lead to improved pharmacokinetic properties.
The goal of these modifications would be to create analogues with enhanced potency, better selectivity to reduce off-target effects, and improved drug metabolism and pharmacokinetic (DMPK) profiles.
Table 1: Potential Analogues of this compound and Their Research Rationale
| Analogue Type | Modification Site | Potential Advantage | Relevant Research Area |
| Fluorinated Analogues | Benzamide Ring | Improved metabolic stability and binding affinity | Kinase Inhibition, PARP Inhibition |
| Alkylated Indazole | Indazole N-1 or N-2 | Altered solubility and target interaction | Anticancer agent development |
| Bioisosteric Replacement | Amide Linker | Enhanced cell permeability and oral bioavailability | Drug design and medicinal chemistry |
Exploration of Novel Therapeutic Areas Beyond Current Findings
The indazole core is present in drugs with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and neurological disorder treatments. While this compound is known as a PARP inhibitor, its scaffold suggests potential efficacy in other areas.
Kinase Inhibition: Many indazole derivatives are potent kinase inhibitors, targeting enzymes like VEGFR, EGFR, and ALK, which are crucial in cancer progression. Screening this compound and its analogues against a panel of kinases could uncover new anticancer applications.
Anti-inflammatory Activity: Some indazole derivatives have shown promise as anti-inflammatory agents. This compound could be investigated for its potential to modulate inflammatory pathways, possibly through the inhibition of relevant enzymes or receptors.
Neurodegenerative Diseases: The role of PARP enzymes in neuronal cell death has prompted research into PARP inhibitors for conditions like Parkinson's and Alzheimer's disease. This presents a significant opportunity for repurposing this compound.
Infectious Diseases: The indazole nucleus has been explored for antimicrobial and antileishmanial properties, suggesting that derivatives could be developed to combat infectious agents.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Screening
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. These technologies can accelerate the development of new drugs by analyzing vast datasets to predict the properties of novel compounds.
For this compound, AI and ML could be applied in several ways:
Generative Models: AI can design novel analogues with desired properties, such as high potency and low toxicity, by learning from the structures of known active compounds.
Predictive Modeling: Machine learning models can predict the biological activity (e.g., PARP inhibition, kinase inhibition) and pharmacokinetic properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. This reduces the time and cost associated with traditional high-throughput screening.
Target Identification: AI can analyze biological data to identify new potential targets for this compound and its derivatives, opening up new therapeutic avenues.
Advanced Mechanistic Studies using Omics Technologies
To fully understand the therapeutic potential and potential resistance mechanisms of this compound, advanced mechanistic studies are essential. Omics technologies, such as genomics, proteomics, and metabolomics, provide a holistic view of a drug's effect on cellular systems.
Genomics and Transcriptomics: These technologies can identify genetic biomarkers that predict a patient's response to the drug. For example, mutations in DNA repair genes other than BRCA could confer sensitivity to PARP inhibitors. They can also reveal how gene expression changes upon treatment, shedding light on the drug's mechanism of action and potential resistance pathways.
Proteomics: By analyzing the entire set of proteins in a cell, proteomics can identify the direct targets of the drug and downstream signaling pathways that are affected. This can help in understanding both on-target and off-target effects.
Metabolomics: This approach studies the changes in metabolic pathways within a cell after drug treatment, which can provide insights into the drug's efficacy and potential side effects.
These studies are crucial for personalized medicine, where treatments are tailored to the specific molecular profile of a patient's disease.
Collaborative Research Opportunities in Academia and Industry
The development of a new therapeutic agent is a complex and expensive process that often benefits from collaboration between academic institutions and the pharmaceutical industry.
Academia-led Discovery: Academic labs can perform the initial discovery and preclinical research to identify novel targets and promising lead compounds like this compound.
Industry-led Development: Pharmaceutical companies have the resources and expertise to conduct large-scale clinical trials, navigate the regulatory approval process, and bring a new drug to market.
Public-Private Partnerships: These collaborations can leverage the strengths of both sectors to accelerate drug development. They can facilitate the sharing of resources, data, and expertise, ultimately benefiting patients by bringing new therapies to the clinic faster.
For a compound like this compound, such collaborations would be vital to explore its full therapeutic potential across different diseases, fund advanced research, and eventually translate the scientific findings into clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
